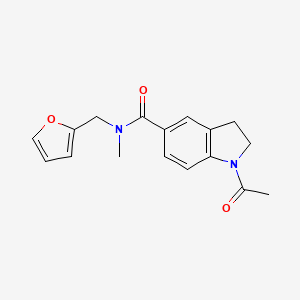![molecular formula C13H16N4O B7499304 (1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499304.png)
(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone, also known as J147, is a small molecule drug that has shown potential in the treatment of Alzheimer's disease. Developed by the Salk Institute for Biological Studies, J147 has been found to improve memory and cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone works by targeting multiple pathways involved in the development and progression of Alzheimer's disease. It has been found to increase the production of ATP, the primary energy source for cells, and to stimulate the production of new mitochondria, the organelles responsible for producing ATP. (1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone has also been found to reduce inflammation and oxidative stress in the brain, which are known to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects
(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone has been found to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. It has been found to improve memory and cognitive function, reduce the amount of beta-amyloid and tau proteins in the brain, increase the production of ATP, stimulate the production of new mitochondria, and reduce inflammation and oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone is that it has been extensively studied in animal models of Alzheimer's disease, where it has been found to be effective in improving memory and cognitive function. However, one limitation of (1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are a number of future directions for research on (1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone. One area of research is to further investigate the mechanism of action of (1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone, to better understand how it works to improve memory and cognitive function. Another area of research is to test (1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone in human clinical trials, to determine its safety and efficacy in humans. Finally, researchers may investigate the potential of (1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone for the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Métodos De Síntesis
(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the synthesis of pyrazole, which is then reacted with pyridine to form 1,3-dimethylpyrazolo[3,4-b]pyridine. The resulting compound is then reacted with pyrrolidine to form (1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone, or (1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone.
Aplicaciones Científicas De Investigación
(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone has been extensively studied in animal models of Alzheimer's disease, where it has been found to improve memory and cognitive function. In addition, (1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone has been shown to have neuroprotective effects, reducing the amount of beta-amyloid and tau proteins in the brain, which are known to contribute to the development of Alzheimer's disease.
Propiedades
IUPAC Name |
(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-11-7-10(8-14-12(11)16(2)15-9)13(18)17-5-3-4-6-17/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDJUZFKRWITMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7499234.png)


![3-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7499252.png)

![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(2-propan-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7499258.png)
![[2-[[3-ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499265.png)



